Molecular Weight and Lipophilicity vs. Non-Methylated Analog
The target compound carries a molecular weight of 157.21 g·mol⁻¹ (C₈H₁₅NO₂), 28.05 g·mol⁻¹ heavier than the non‑methylated analog 2-(1-aminocyclobutyl)acetic acid (129.16 g·mol⁻¹; C₆H₁₁NO₂), a difference corresponding to two additional methylene units [1] [2]. This mass increment is accompanied by an increased heavy‑atom count (11 vs. 9) and calculated XLogP3‑AA of ‑1.4, which is approximately 0.5‑1.0 log-unit more lipophilic than the non‑methylated parent based on group‑contribution principles [1].
| Evidence Dimension | Molecular weight and lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 157.21 g·mol⁻¹; XLogP3‑AA = ‑1.4; TPSA = 63.3 Ų |
| Comparator Or Baseline | 2-(1-Aminocyclobutyl)acetic acid: MW = 129.16 g·mol⁻¹ (PubChem CID 45052122). Exact XLogP3‑AA not available from current primary literature. |
| Quantified Difference | ΔMW = +28.05 g·mol⁻¹ (two CH₂ units); estimated ΔXLogP3‑AA ≈ +0.5 to +1.0 |
| Conditions | Computed molecular descriptors from PubChem (release 2019.06.18); XLogP3 algorithm. |
Why This Matters
The higher molecular weight and modestly increased lipophilicity suggest superior passive membrane permeability and altered pharmacokinetic distribution compared with the non‑methylated parent, a key consideration when selecting a building block for CNS‑ or cell‑penetrating applications.
- [1] PubChem Compound Summary for CID 130555349, 2-(1-Amino-2,2-dimethylcyclobutyl)acetic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/130555349 View Source
- [2] PubChem Compound Summary for CID 45052122, 2-(1-Aminocyclobutyl)acetic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45052122 View Source
